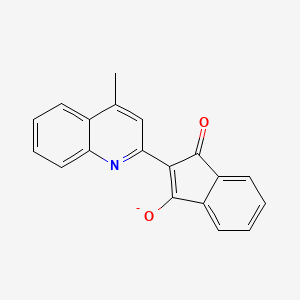![molecular formula C30H24BrN5O4 B10865994 (1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine](/img/structure/B10865994.png)
(1E)-N-{[8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-bromophenyl)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-1-ETHANONE involves several steps, starting with the preparation of the core structure, 1-(4-bromophenyl)-1-ethanone. This can be achieved through the bromination of acetophenone using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Bromoacetophenone: A simpler compound with similar bromophenyl and ethanone groups.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the complex triazolo and furo moieties.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares the bromophenyl group but has different functional groups and structure.
Uniqueness
1-(4-BROMOPHENYL)-1-ETHANONE O1-{[8,9-BIS(4-METHOXYPHENYL)FURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL}OXIME is unique due to its combination of multiple functional groups and complex structure, which provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C30H24BrN5O4 |
|---|---|
Molecular Weight |
598.4 g/mol |
IUPAC Name |
(E)-N-[[11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methoxy]-1-(4-bromophenyl)ethanimine |
InChI |
InChI=1S/C30H24BrN5O4/c1-18(19-4-10-22(31)11-5-19)35-39-16-25-33-29-27-26(20-6-12-23(37-2)13-7-20)28(21-8-14-24(38-3)15-9-21)40-30(27)32-17-36(29)34-25/h4-15,17H,16H2,1-3H3/b35-18+ |
InChI Key |
FWKCZQWSBAQAGE-MWBNBJEGSA-N |
Isomeric SMILES |
C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)/C6=CC=C(C=C6)Br |
Canonical SMILES |
CC(=NOCC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl acetate](/img/structure/B10865923.png)
![1-{[2-(benzyloxy)ethoxy]methyl}-5-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10865933.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-nitrobenzamide](/img/structure/B10865952.png)
![10-benzyl-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B10865959.png)

![2-[(4-tert-butylphenoxy)methyl]-8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865963.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865964.png)
![3-amino-N'-[(E)-(4-methoxyphenyl)methylidene]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10865966.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10865973.png)

![N-(3,5-dichlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10865983.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide](/img/structure/B10865989.png)
![11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866001.png)
